molecular formula C7H5Cl2NO B13127222 6-Chloro-5-methylpyridine-3-carbonyl chloride

6-Chloro-5-methylpyridine-3-carbonyl chloride

Cat. No.: B13127222
M. Wt: 190.02 g/mol
InChI Key: SJAQXYRVEOXCRP-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-carbonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridine-3-carbonyl chloride typically involves the chlorination of 5-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Scientific Research Applications

6-Chloro-5-methylpyridine-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methylpyridine-3-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

6-chloro-5-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3

InChI Key

SJAQXYRVEOXCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)Cl

Origin of Product

United States

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